molecular formula C22H18BrN3O3S B4544346 (6E)-6-{[3-Bromo-4-(2-phenoxyethoxy)phenyl]methylidene}-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one

(6E)-6-{[3-Bromo-4-(2-phenoxyethoxy)phenyl]methylidene}-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one

Cat. No.: B4544346
M. Wt: 484.4 g/mol
InChI Key: BWBBLVYXXRVBBK-PUYZJMEQSA-N
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Description

(6E)-6-{[3-Bromo-4-(2-phenoxyethoxy)phenyl]methylidene}-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one is a complex organic compound with a unique structure that combines a thiazolopyrimidine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-{[3-Bromo-4-(2-phenoxyethoxy)phenyl]methylidene}-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the bromo and phenoxyethoxy groups through substitution reactions. The final step involves the formation of the imino and methylidene groups under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for scalability, with careful control of reaction parameters to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(6E)-6-{[3-Bromo-4-(2-phenoxyethoxy)phenyl]methylidene}-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The bromo group can be substituted with other nucleophiles to create derivatives with different functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (6E)-6-{[3-Bromo-4-(2-phenoxyethoxy)phenyl]methylidene}-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (6E)-6-{[3-Bromo-4-(2-phenoxyethoxy)phenyl]methylidene}-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, ultimately resulting in the desired therapeutic or material properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives with different substituents on the core structure. Examples include:

  • 6-{[3-Chloro-4-(2-phenoxyethoxy)phenyl]methylidene}-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one
  • 6-{[3-Fluoro-4-(2-phenoxyethoxy)phenyl]methylidene}-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one

Uniqueness

The uniqueness of (6E)-6-{[3-Bromo-4-(2-phenoxyethoxy)phenyl]methylidene}-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(6E)-6-[[3-bromo-4-(2-phenoxyethoxy)phenyl]methylidene]-5-imino-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O3S/c1-14-13-30-22-25-21(27)17(20(24)26(14)22)11-15-7-8-19(18(23)12-15)29-10-9-28-16-5-3-2-4-6-16/h2-8,11-13,24H,9-10H2,1H3/b17-11+,24-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBBLVYXXRVBBK-PUYZJMEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=O)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC=C4)Br)C(=N)N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC2=NC(=O)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=CC=C4)Br)/C(=N)N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6E)-6-{[3-Bromo-4-(2-phenoxyethoxy)phenyl]methylidene}-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one
Reactant of Route 2
(6E)-6-{[3-Bromo-4-(2-phenoxyethoxy)phenyl]methylidene}-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one
Reactant of Route 3
(6E)-6-{[3-Bromo-4-(2-phenoxyethoxy)phenyl]methylidene}-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one
Reactant of Route 4
(6E)-6-{[3-Bromo-4-(2-phenoxyethoxy)phenyl]methylidene}-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one
Reactant of Route 5
(6E)-6-{[3-Bromo-4-(2-phenoxyethoxy)phenyl]methylidene}-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one
Reactant of Route 6
(6E)-6-{[3-Bromo-4-(2-phenoxyethoxy)phenyl]methylidene}-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one

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